2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)-
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Overview
Description
Ammonium ferric citrate is an organic compound with the formula ([NH_4]_5[Fe(C_6H_4O_7)_2]). It is a coordination complex consisting of iron in the ferric (Fe(^{3+})) oxidation state, ammonium ions, and citrate ions. This compound is known for its high solubility in water, which distinguishes it from ferric citrate. Ammonium ferric citrate appears as yellow crystals and is used in various applications, including food additives, water purification, and medical imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium ferric citrate can be synthesized through several methods:
Reaction of Ferric Hydroxide with Citric Acid: Ferric hydroxide is dissolved in citric acid, followed by neutralization with ammonium hydroxide.
Reaction of Ferric Chloride with Citric Acid: Ferric chloride is reacted with citric acid, and the resulting solution is neutralized with ammonium hydroxide.
Industrial Production Methods
In industrial production, ammonium ferric citrate is typically prepared by:
Heating Water and Citric Acid: Water and citric acid are heated to 60°C in a stirring device.
Adding Iron Powder: Iron powder is added, and the mixture is heated to 80°C while stirring to generate ferrous citrate.
Oxidation with Hydrogen Peroxide: The ferrous citrate is cooled to 40°C, and hydrogen peroxide is added to oxidize it to ferric citrate.
Neutralization with Ammonia: Ammonia is introduced to neutralize the ferric compound, followed by filtration, impurity removal, and concentration to a pasty shape.
Drying: The concentrated matter is dried at 80°C to obtain ammonium ferric citrate.
Chemical Reactions Analysis
Ammonium ferric citrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can act as a reducing agent for metal salts of low activity, such as gold and silver.
Photoreduction: In the presence of light, ammonium ferric citrate can reduce ferric ions to ferrous ions, which is utilized in the cyanotype photographic process.
Complex Formation: It forms coordination complexes with other metal ions, which can be used in various analytical and industrial applications.
Common reagents and conditions used in these reactions include potassium ferricyanide for the cyanotype process and light exposure for photoreduction. Major products formed from these reactions include reduced metal salts and ferrous ions.
Scientific Research Applications
Ammonium ferric citrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ammonium ferric citrate involves its ability to bind and release iron ions. In medical applications, it acts as an iron supplement by providing bioavailable iron for the synthesis of hemoglobin and other iron-containing proteins. In the cyanotype process, it undergoes photoreduction to produce ferrous ions, which react with potassium ferricyanide to form Prussian blue, a blue pigment .
Comparison with Similar Compounds
Ammonium ferric citrate is unique due to its high solubility in water and its ability to act as both a reducing agent and an iron supplement. Similar compounds include:
Ferric Citrate: Less soluble in water compared to ammonium ferric citrate.
Ammonium Ferrous Citrate: Contains iron in the ferrous (Fe(^{2+})) state and has different redox properties.
Ferric Ammonium Sulfate: Used in similar applications but has different solubility and reactivity properties.
Ammonium ferric citrate’s unique combination of solubility, redox activity, and bioavailability makes it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
17947-32-9 |
---|---|
Molecular Formula |
C24H19N3O3 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-hydroxy-N-(4-methoxyphenyl)-4-phenyldiazenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-30-19-13-11-17(12-14-19)25-24(29)21-15-16-7-5-6-10-20(16)22(23(21)28)27-26-18-8-3-2-4-9-18/h2-15,28H,1H3,(H,25,29) |
InChI Key |
QJRPFHLNEGGALO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 |
Key on ui other cas no. |
17947-32-9 |
Origin of Product |
United States |
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